2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 110568-59-7
VCID: VC20833349
InChI: InChI=1S/C8H8F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h1,3,5-6H,2,4H2/t5-,6+/m1/s1
SMILES: C1CC2C=CC1N(O2)C(=O)C(F)(F)F
Molecular Formula: C8H8F3NO2
Molecular Weight: 207.15 g/mol

2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone

CAS No.: 110568-59-7

Cat. No.: VC20833349

Molecular Formula: C8H8F3NO2

Molecular Weight: 207.15 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone - 110568-59-7

Specification

CAS No. 110568-59-7
Molecular Formula C8H8F3NO2
Molecular Weight 207.15 g/mol
IUPAC Name 2,2,2-trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone
Standard InChI InChI=1S/C8H8F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h1,3,5-6H,2,4H2/t5-,6+/m1/s1
Standard InChI Key BDRFKTWBFMRZCP-RITPCOANSA-N
Isomeric SMILES C1C[C@@H]2C=C[C@H]1N(O2)C(=O)C(F)(F)F
SMILES C1CC2C=CC1N(O2)C(=O)C(F)(F)F
Canonical SMILES C1CC2C=CC1N(O2)C(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator